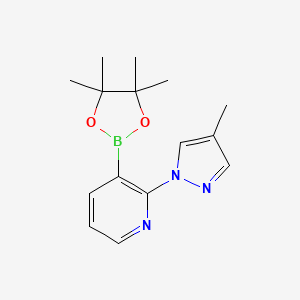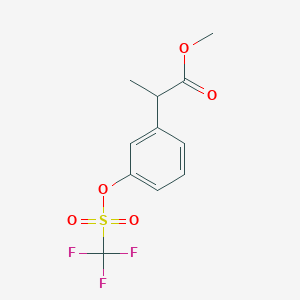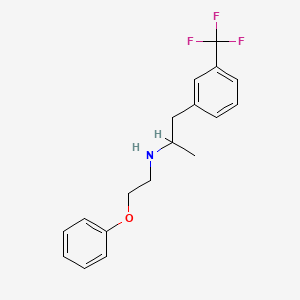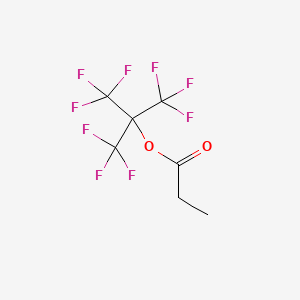
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonafluoro-tert-butyl propionate is a fluorinated organic compound known for its unique chemical properties. It is a derivative of propionic acid where the hydrogen atoms are replaced by fluorine atoms, resulting in a highly stable and inert compound. This compound is of significant interest in various fields due to its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonafluoro-tert-butyl propionate can be synthesized through several methods. One common approach involves the reaction of nonafluoro-tert-butyl alcohol with propionic acid in the presence of a catalyst. The reaction typically occurs under mild conditions, with the alcohol and acid being mixed and heated to facilitate esterification.
Industrial Production Methods
In an industrial setting, the production of nonafluoro-tert-butyl propionate may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Nonafluoro-tert-butyl propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Nonafluoro-tert-butyl propionate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s stability makes it useful in biological studies, including enzyme inhibition and protein interaction studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including coatings and lubricants.
Mechanism of Action
The mechanism by which nonafluoro-tert-butyl propionate exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. Its molecular targets may include enzymes and receptors, where it can act as an inhibitor or modulator.
Comparison with Similar Compounds
Similar Compounds
Nonafluoro-tert-butyl alcohol: A related compound with similar fluorinated structure but different functional group.
Hexafluoro-2-propanol: Another fluorinated alcohol with distinct properties.
Trifluoroacetic acid: A fluorinated carboxylic acid with different reactivity.
Uniqueness
Nonafluoro-tert-butyl propionate stands out due to its unique combination of stability and reactivity. The presence of multiple fluorine atoms imparts exceptional chemical resistance, making it suitable for applications where other compounds may degrade.
Properties
CAS No. |
914637-41-5 |
|---|---|
Molecular Formula |
C7H5F9O2 |
Molecular Weight |
292.10 g/mol |
IUPAC Name |
[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] propanoate |
InChI |
InChI=1S/C7H5F9O2/c1-2-3(17)18-4(5(8,9)10,6(11,12)13)7(14,15)16/h2H2,1H3 |
InChI Key |
QMZWPYNRTTVYRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


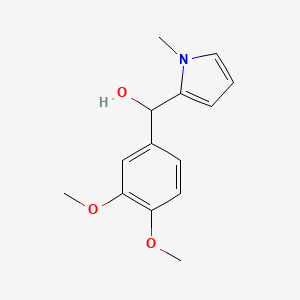
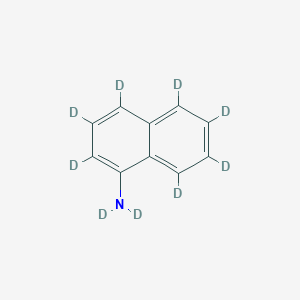
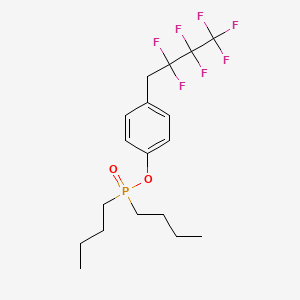
![Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13409264.png)

![1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B13409275.png)
![2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(2-methylindolin-1-yl)ethanone](/img/structure/B13409278.png)
![1H-Benzo[d]imidazole trifluoromethanesulfonate](/img/structure/B13409279.png)
![4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-4H-phthalazin-2-ium-1-one](/img/structure/B13409283.png)
![Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13409286.png)
